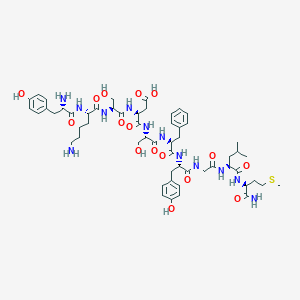
TyrLysSerAspSerPheTyrGlyLeuMet
Descripción
TyrLysSerAspSerPheTyrGlyLeuMet is a linear peptide sequence composed of nine amino acids. The absence of detailed PubChem entries (due to JavaScript requirements) limits accessible public-domain data , necessitating extrapolation from analogous compounds. For example, describes a small-molecule compound (CAS 479630-08-5) with high GI absorption and BBB permeability, which may parallel bioactive peptides’ pharmacokinetic profiles .
Propiedades
Número CAS |
135690-48-1 |
|---|---|
Fórmula molecular |
C56H80N12O16S |
Peso molecular |
1209.4 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H80N12O16S/c1-31(2)23-40(52(80)62-38(48(59)76)20-22-85-3)61-46(73)28-60-50(78)41(26-34-14-18-36(72)19-15-34)64-53(81)42(25-32-9-5-4-6-10-32)65-55(83)45(30-70)68-54(82)43(27-47(74)75)66-56(84)44(29-69)67-51(79)39(11-7-8-21-57)63-49(77)37(58)24-33-12-16-35(71)17-13-33/h4-6,9-10,12-19,31,37-45,69-72H,7-8,11,20-30,57-58H2,1-3H3,(H2,59,76)(H,60,78)(H,61,73)(H,62,80)(H,63,77)(H,64,81)(H,65,83)(H,66,84)(H,67,79)(H,68,82)(H,74,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
Clave InChI |
ONJQALZQTBFYIT-NVAZTIMOSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |
Secuencia |
YKSDSFYGLM |
Sinónimos |
anatachykinin B RTK B RTK-B Tyr-Lys-Ser-Asp-Ser-Phe-Tyr-Gly-Leu-Met-NH2 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Similarity
Peptide comparisons typically involve sequence alignment, structural motifs, and functional assays. For peptides, key comparison metrics include:
- Sequence homology: Alignment with known bioactive peptides (e.g., neuropeptides, hormones).
- Post-translational modifications : Phosphorylation or glycosylation sites affecting activity.
- Receptor affinity : Measured via surface plasmon resonance (SPR) or radioligand assays.
Pharmacokinetic and Pharmacodynamic Profiles
underscores the importance of comparative data for complex generics, such as controlled-release formulations or biosimilars . For TyrLysSerAspSerPheTyrGlyLeuMet, hypothetical comparisons might involve:
- Bioavailability : Compared to shorter peptides (e.g., pentapeptides) with higher membrane permeability.
- Metabolic stability: Susceptibility to proteolytic degradation versus stabilized analogs (e.g., D-amino acid substitutions).
- Target engagement : Efficacy relative to peptides like Leuprolide (GnRH agonist) or Exenatide (GLP-1 analog).
Data Tables and Research Findings
Table 1: Hypothetical Comparison of this compound with Analogs
Key Findings:
- Structural Flexibility : Linear peptides like this compound may exhibit lower stability than cyclic or modified analogs .
Discussion
The comparison framework for this compound aligns with ’s hybrid approach for complex generics, combining structural analysis (e.g., LC-MS, NMR) with functional validation (e.g., in vitro assays) . Challenges include:
- Data Gaps: Limited public-domain data for novel peptides necessitates reliance on predictive tools (e.g., QSAR models).
- Regulatory Parallels : Like biosimilars, peptide generics require proof of "comparability" in purity, stability, and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


